2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole
Description
Propriétés
IUPAC Name |
3,5-dimethyl-4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-9-12(10(2)20-15-9)21(18,19)16-7-3-4-11(16)8-17-13-5-6-14-17/h5-6,11H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACOJTYGJRSXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2CN3N=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a member of the triazole family, which is known for its diverse biological activities. This article focuses on the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The key steps often include:
- Formation of the oxazole ring through cyclodehydration of β-hydroxy amides.
- Synthesis of the triazole moiety via click chemistry or other cyclization methods involving azides and alkynes.
The synthetic routes are crucial as they determine the yield and purity of the final product. Advanced techniques such as continuous flow synthesis may be employed to optimize these parameters .
Biological Activity
The biological activity of 2H-1,2,3-triazoles has been extensively studied due to their potential as therapeutic agents. This specific compound exhibits a range of activities:
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant anticancer properties. For example:
- IC50 Values : In studies involving various cancer cell lines (e.g., HCT 116, MDA-MB231), the compound demonstrated an IC50 value of 42.5 µg/mL against MDA-MB231 cells, indicating potent anticancer activity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT 116 | 64.3 |
| MDA-MB231 | 42.5 |
| Mia-PaCa2 | 68.4 |
These results suggest that compounds containing a triazole moiety may serve as effective agents in cancer therapy by targeting specific pathways involved in tumor growth and proliferation.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with various molecular targets:
- Enzyme Inhibition : The oxazole and triazole rings can interact with enzymes through hydrogen bonding and π-π stacking interactions, potentially inhibiting their activity .
- Receptor Binding : The piperidine component enhances binding affinity to receptors involved in cellular signaling pathways.
Case Studies
Several case studies highlight the efficacy of triazole derivatives in treating various conditions:
- Antimicrobial Activity : Triazole compounds have shown broad-spectrum antibacterial and antifungal properties, making them candidates for treating infections resistant to conventional therapies .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in preclinical models, suggesting potential use in inflammatory diseases .
- Antitubercular Activity : Recent studies have indicated that triazoles can be effective against Mycobacterium tuberculosis, showcasing their versatility in treating infectious diseases .
Applications De Recherche Scientifique
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to 2H-1,2,3-triazole have been synthesized and tested against various fungal strains such as Candida and Aspergillus species. In one study, triazole derivatives showed enhanced antifungal activity compared to traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values often below 25 µg/mL .
Anticancer Properties
Triazole-containing compounds have demonstrated promising anticancer activities. The unique structural features allow them to inhibit key enzymes involved in cancer cell proliferation and survival. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell growth and survival .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored in various studies. These compounds can inhibit pro-inflammatory cytokines and chemokines, making them candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Modulation of Enzymatic Activity
The compound has been investigated for its ability to modulate the activity of specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic syndrome and related disorders. By influencing this enzyme's activity, the compound may help manage conditions associated with obesity and insulin resistance .
Case Study 1: Antifungal Efficacy
A series of novel triazole derivatives were synthesized and evaluated for their antifungal activities against clinical isolates of Candida albicans. The study found that several derivatives exhibited superior efficacy compared to fluconazole, highlighting the potential of triazole-based compounds in treating fungal infections .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that specific triazole derivatives could inhibit tumor growth significantly. Mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways .
Comparaison Avec Des Composés Similaires
3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)imidazolidine-2,4-dione
- Structure : This compound () shares the 3,5-dimethylisoxazole moiety but replaces the triazole-pyrrolidine-sulfonyl system with an imidazolidine-dione core linked to a pyrazole and hydroxybenzyl group.
- Key Differences: Core Heterocycle: Imidazolidine-dione vs. triazole. Substituents: Hydroxybenzyl group introduces phenolic hydroxyl reactivity, absent in the target compound. Molecular Formula: C₁₉H₁₉N₅O₄ () vs. the target compound’s larger formula (estimated C₁₄H₂₀N₆O₃S based on nomenclature).
- Implications : The hydroxybenzyl group may enhance solubility in polar solvents, whereas the sulfonyl-pyrrolidine in the target compound could improve metabolic stability .
Coumarin-Pyrimidine-Tetrazole Derivatives ()
Compounds 4i and 4j () incorporate coumarin and pyrimidine rings, diverging significantly from the target compound. However, shared features include:
- Tetrazole/Thioxo-pyrimidine Motifs : These groups, like the triazole in the target compound, participate in coordination chemistry and hydrogen bonding.
- Steric Effects: The coumarin moiety introduces planar aromaticity, contrasting with the non-planar pyrrolidine-sulfonyl group in the target compound.
Crystallographic and Computational Tools for Characterization
Structural comparisons rely heavily on crystallographic data. Key software cited in the evidence includes:
Table 1: Software Tools for Structural Analysis
| Software | Application | Relevance to Target Compound |
|---|---|---|
| SHELXL | Refinement of crystal structures | Ensures precision in bond parameters |
| ORTEP-3 | 3D visualization | Highlights steric bulk and conformation |
| WinGX | Data processing and analysis | Facilitates comparative crystallography |
Functional Group Analysis
- Sulfonamide vs. Hydroxybenzyl : The sulfonyl group in the target compound may enhance electronegativity and hydrogen-bond acceptor capacity compared to the hydroxybenzyl group in ’s analog.
- Triazole vs. Imidazolidine-dione: Triazoles are known for metal coordination and metabolic stability, whereas imidazolidine-diones may exhibit greater conformational rigidity .
Q & A
Q. What are the key considerations for synthesizing this compound, including solvent selection and reaction optimization?
The synthesis involves multi-step heterocyclic coupling. Critical steps include:
- Sulfonylation : Reacting pyrrolidine with 3,5-dimethyl-1,2-oxazol-4-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to avoid hydrolysis .
- Triazole incorporation : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, requiring inert atmosphere (N₂/Ar) and catalysts like CuI .
- Solvent selection : Ethanol or DMF-EtOH (1:1) for reflux and recrystallization to balance solubility and purity .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?
- 1H/13C NMR : Confirm regiochemistry of triazole (1,2,3 vs. 1,2,4) and sulfonyl-pyrrolidine linkage. Key shifts: sulfonyl group (δ 3.1–3.5 ppm for pyrrolidine CH₂), triazole protons (δ 7.5–8.2 ppm) .
- HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]⁺) consistency with theoretical mass .
- IR spectroscopy : Validate sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and triazole (C=N stretch at 1500–1600 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can molecular docking studies predict this compound’s biological activity, and what validation methods are recommended?
- Target selection : Prioritize enzymes with known sulfonyl/triazole interactions (e.g., 14α-demethylase for antifungal activity, PDB: 3LD6) .
- Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) for ligand-receptor binding energy calculations.
- Validation : Compare docking scores with known inhibitors (e.g., fluconazole for 3LD6) and validate via in vitro enzyme inhibition assays (IC50 determination) .
Q. How should researchers address contradictions in synthetic yield data when modifying substituents on the triazole or oxazole rings?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors. For example, Pd(PPh₃)₄ concentration in Suzuki-Miyaura couplings impacts yield in aryl-substituted analogs .
- Mechanistic analysis : Use DFT calculations to evaluate steric/electronic effects of substituents (e.g., electron-withdrawing groups on oxazole reduce nucleophilicity in sulfonylation) .
- Cross-validation : Replicate reactions under standardized conditions (e.g., anhydrous DMF, 80°C) to isolate substituent-specific effects .
Q. What strategies optimize the compound’s stability in biological assays (e.g., plasma, buffer solutions)?
- pH stability : Test degradation kinetics in PBS (pH 7.4) vs. simulated lysosomal fluid (pH 4.5). Sulfonyl groups may hydrolyze under acidic conditions, requiring prodrug strategies .
- Plasma protein binding : Use equilibrium dialysis to assess binding (%) and adjust logP via substituent modification (e.g., methyl groups on oxazole improve lipophilicity) .
Methodological Tables
Q. Table 1. Synthetic Yield Optimization Using DoE
| Factor | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Reaction Temp. | 60–100°C | 80°C | +22% |
| Catalyst (CuI) | 5–15 mol% | 10 mol% | +15% |
| Solvent | DMF vs. EtOH | DMF | +18% |
Q. Table 2. Key Spectral Data for Characterization
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Sulfonyl (SO₂) | 3.1–3.5 (CH₂) | 1160, 1290 |
| Triazole (C-H) | 7.5–8.2 | 1520, 1605 |
| Oxazole (C-O) | - | 1250 (C-O-C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
